molecular formula C7H13NO2 B13452366 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine

3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine

Cat. No.: B13452366
M. Wt: 143.18 g/mol
InChI Key: UHWSRJTZZCWJDX-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[321]octan-1-ylmethanamine is a bicyclic compound with a unique structure that includes two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with various reagents. One method involves a six-step reaction sequence starting from the acrolein dimer, which includes steps such as benzylation and ring-opening polymerization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and strong acids.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles that can attack the amine group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine is unique due to the presence of both oxygen atoms and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-3-7-1-6(10-5-7)2-9-4-7/h6H,1-5,8H2

InChI Key

UHWSRJTZZCWJDX-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC1(CO2)CN

Origin of Product

United States

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